molecular formula C21H27Cl2N B13782579 Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2,3,6,7-tetramethyl-, hydrochloride CAS No. 63937-87-1

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2,3,6,7-tetramethyl-, hydrochloride

Cat. No.: B13782579
CAS No.: 63937-87-1
M. Wt: 364.3 g/mol
InChI Key: XMNLGWOTBAOGKU-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2,3,6,7-tetramethyl-, hydrochloride is a chemical compound with a complex structure. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a tetrahydroisoquinoline core substituted with a chlorophenethyl group and multiple methyl groups. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2,3,6,7-tetramethyl-, hydrochloride typically involves multiple steps. One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid

    Solvents: Polar solvents like ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2,3,6,7-tetramethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines.

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2,3,6,7-tetramethyl-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2,3,6,7-tetramethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6,7-dimethoxy-2-phenethyl
  • 7-Iodo-1,2,3,4-tetrahydro-isoquinoline hydrochloride

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2,3,6,7-tetramethyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenethyl group and multiple methyl groups differentiates it from other isoquinoline derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

CAS No.

63937-87-1

Molecular Formula

C21H27Cl2N

Molecular Weight

364.3 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-2,3,6,7-tetramethyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C21H26ClN.ClH/c1-14-11-18-13-16(3)23(4)21(20(18)12-15(14)2)10-7-17-5-8-19(22)9-6-17;/h5-6,8-9,11-12,16,21H,7,10,13H2,1-4H3;1H

InChI Key

XMNLGWOTBAOGKU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C(=C2)C)C)C([NH+]1C)CCC3=CC=C(C=C3)Cl.[Cl-]

Origin of Product

United States

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